molecular formula C16H13BrN4S B13822514 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea

1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea

Cat. No.: B13822514
M. Wt: 373.3 g/mol
InChI Key: ADVIDMKLPVJIDK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea typically involves the reaction of 5-bromoindole-3-carbaldehyde with phenylthiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the indole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

    5-Bromoindole-3-carbaldehyde: A precursor in the synthesis of the compound.

    Phenylthiourea: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.

Uniqueness: 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea is unique due to its specific structure, which combines the indole and thiourea moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13BrN4S

Molecular Weight

373.3 g/mol

IUPAC Name

1-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C16H13BrN4S/c17-12-6-7-15-14(8-12)11(9-18-15)10-19-21-16(22)20-13-4-2-1-3-5-13/h1-10,18H,(H2,20,21,22)/b19-10+

InChI Key

ADVIDMKLPVJIDK-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.